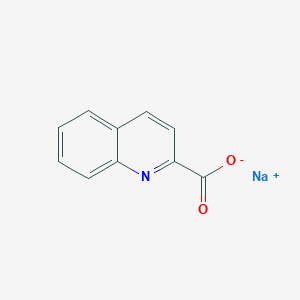
sodium;quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sodium;quinoline-2-carboxylate is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
准备方法
The synthesis of sodium;quinoline-2-carboxylate involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions.
Reaction Conditions: These reactions often require controlled temperatures, pressures, and the presence of catalysts to ensure the desired product is formed efficiently.
Purification: After the synthesis, the compound undergoes purification processes to remove any impurities and obtain a high-purity product.
In industrial settings, the production of this compound is scaled up using optimized methods to ensure cost-effectiveness and high yield. This often involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
化学反应分析
sodium;quinoline-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.
科学研究应用
Medicinal Chemistry
Sodium quinoline-2-carboxylate is recognized for its pharmacological potential, particularly as a bioactive compound. Quinoline derivatives have been extensively studied for their therapeutic properties, including:
- Antimicrobial Activity : Many quinoline derivatives exhibit potent antibacterial and antifungal activities. For instance, quinoline-based compounds have been designed to combat resistant strains of bacteria such as Pseudomonas aeruginosa and Mycobacterium tuberculosis .
- Antimalarial Properties : Quinoline derivatives like chloroquine and mefloquine are well-known antimalarial agents. Sodium quinoline-2-carboxylate may share similar mechanisms, potentially acting against Plasmodium falciparum .
- Neuroprotective Effects : Research indicates that sodium quinoline-2-carboxylate can act as an antagonist at the NMDA receptor complex, which is crucial in neuroprotection. This application is particularly relevant for treating neurodegenerative diseases such as Alzheimer's and Huntington's disease .
Case Study: Antimicrobial Efficacy
A study evaluated several quinoline derivatives' antibacterial activities, revealing that compounds with the sodium quinoline-2-carboxylate structure demonstrated significant zones of inhibition against various pathogens, highlighting their potential in developing new antibiotics .
Agricultural Applications
Sodium quinoline-2-carboxylate has also found applications in agriculture:
- Agrochemicals : Certain quinoline derivatives are utilized as agrochemicals due to their efficacy in pest control and plant growth regulation. They can act as fungicides and herbicides, contributing to sustainable agricultural practices .
Data Table: Agrochemical Efficacy of Quinoline Derivatives
| Compound Name | Application Type | Effectiveness (Relative) |
|---|---|---|
| Sodium Quinoline-2-Carboxylate | Fungicide | High |
| 8-Hydroxyquinoline | Herbicide | Moderate |
| Quinaldic Acid | Pest Control | High |
Materials Science
In materials science, sodium quinoline-2-carboxylate is explored for its role in synthesizing advanced materials:
- Light Emitting Diodes (LEDs) : Quinoline derivatives are being investigated for their use in OLEDs due to their luminescent properties. Sodium quinoline-2-carboxylate can serve as a ligand in phosphorescent complexes .
- Chemo-sensors : The compound has potential applications as a selective chemo-sensor for detecting fluoride ions and metal ions in environmental monitoring .
作用机制
The mechanism by which sodium;quinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, and signaling pathways, ultimately resulting in the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the detailed mechanisms and optimize its applications.
属性
IUPAC Name |
sodium;quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTCLMZAIZEHGD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














